molecular formula C11H21NS B2979577 2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine CAS No. 1876536-02-5

2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine

Cat. No.: B2979577
CAS No.: 1876536-02-5
M. Wt: 199.36
InChI Key: YTCSYYGTKMBBOW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₂₁NS (molecular weight: 199.36 g/mol). Its structure features a thiomorpholine core (a six-membered ring containing one sulfur and one nitrogen atom) substituted with two methyl groups at the 2-position and a 3-methylbut-2-enyl (prenyl) group at the 4-position . The SMILES notation is CCC(=C)CN1CCSC(C1)(C)C, and its InChIKey is PQQHFBKZEISIJV-UHFFFAOYSA-N . Thiomorpholine derivatives are known for their versatility in medicinal chemistry, often serving as precursors for bioactive molecules due to their ability to engage in hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

2,2-dimethyl-4-(3-methylbut-2-enyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h5H,6-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSYYGTKMBBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCSC(C1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1876536-02-5
Record name 2,2-dimethyl-4-(3-methylbut-2-en-1-yl)thiomorpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with 3-methylbut-2-enyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-enyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes and affect cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiomorpholine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine 2,2-dimethyl; 4-prenyl C₁₁H₂₁NS 199.36 Not reported in provided evidence
4-(4-Nitrophenyl)thiomorpholine 4-nitrophenyl C₁₀H₁₂N₂O₂S 224.28 Precursor for combinatorial synthesis; used in metal-free N-arylation
1-Chloro-2-isocyanatoethane-thiomorpholine 1-chloro-2-isocyanatoethane C₆H₁₀ClN₂OS 194.67 Antimicrobial (Gram-positive bacteria)
Thiomorpholine Schiff base 7b Schiff base substituent Not specified Not specified Anti-tubercular (MIC: 7.81 μg/mL)

Key Observations :

  • Thiomorpholine derivatives with electron-withdrawing groups (e.g., nitro in 4-(4-nitrophenyl)thiomorpholine) are often used in combinatorial chemistry, while prenylated variants may favor interactions with hydrophobic enzyme pockets .

Functional Analogs with Prenyl Substituents

Table 2: Comparison with Prenylated Non-Thiomorpholine Compounds

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Activities
Neobavaisoflavone Isoflavone C₂₀H₁₈O₄ 322.36 Aβ42 aggregation inhibition
(S)-5,7,3′,4′-Tetrahydroxy-2′-(3-methylbut-2-enyl)flavanone Flavanone C₂₀H₂₀O₄ 324.37 Antioxidant; anti-inflammatory
3′-(3-Methylbut-2-enyl)biochanin A Isoflavone C₂₁H₂₀O₅ 352.38 Estrogenic activity

Key Observations :

  • The 3-methylbut-2-enyl group is common in natural products like flavonoids, where it enhances binding to targets such as amyloid-beta (Aβ42) or estrogen receptors .
  • In thiomorpholine derivatives, this group may confer similar bioactivity but with distinct pharmacokinetic profiles due to the heterocyclic core’s smaller size and sulfur atom .

Physicochemical Properties :

  • Lipophilicity : The prenyl substituent increases logP compared to unsubstituted thiomorpholine (logP ≈ 1.2), favoring improved blood-brain barrier penetration.
  • Solubility: Thiomorpholine derivatives are generally soluble in polar organic solvents (e.g., methanol, acetone) .

Biological Activity

2,2-Dimethyl-4-(3-methylbut-2-enyl)thiomorpholine is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by a thiomorpholine ring with two methyl groups and a 3-methylbut-2-enyl substituent. This unique configuration contributes to its reactivity and interaction with biological systems.

Chemical Structure

ComponentDescription
Base StructureThiomorpholine
Substituents2 Methyl groups, 1 3-methylbut-2-enyl group
Molecular FormulaC₉H₁₅NOS
Molecular Weight171.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its sulfur atom and alkyl groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their structure and function. This reactivity suggests potential applications in medicinal chemistry and drug development.

Research Findings

  • Antimicrobial Activity : Studies have indicated that compounds similar to thiomorpholines exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for similar applications.
  • Cytotoxic Effects : Preliminary research indicates potential cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells has been noted, warranting further investigation into its use as an anticancer agent .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in target organisms, highlighting its potential as a therapeutic agent .

Case Studies

Several case studies have been conducted to evaluate the biological activities of thiomorpholine derivatives:

  • Case Study 1 : A study investigated the antimicrobial properties of various thiomorpholine derivatives, including this compound. Results showed promising activity against Gram-positive bacteria, suggesting potential for development into a new class of antibiotics.
  • Case Study 2 : Research focused on the cytotoxic effects of this compound on human cancer cell lines demonstrated that it significantly reduced cell viability in a dose-dependent manner, indicating its potential role in cancer therapy.

Medicinal Chemistry

Due to its biological activities, this compound can serve as a lead compound for drug development targeting infections or cancer treatment.

Industrial Use

The compound’s unique properties make it suitable for use in the production of specialty chemicals and materials with specific functionalities.

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